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molecular formula C12H8N2 B3052166 2-Cyano-6-phenylpyridine CAS No. 39065-47-9

2-Cyano-6-phenylpyridine

Cat. No. B3052166
M. Wt: 180.2 g/mol
InChI Key: BDNQAFNZYVRBAC-UHFFFAOYSA-N
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Patent
US08093250B2

Procedure details

Trimethylsilylcyanide (8 ml) was added to a solution of intermediate 38.1 (8.16 g) in DCM (95 ml). A solution of benzoyl chloride (7 ml) in DCM (50 ml) was added dropwise to the previous mixture. The reaction was stirred for 24 h at RT. Diisopropylamine (10.2 ml) was added and the reaction was stirred for 3 h. A Na2CO3 solution was added to the reaction mixture. The layers were separated and the aq. phase was extracted with DCM. The org. phases were combined, dried over Na2SO4 and evaporated off. The compound was purified by CC (EA/Hept 1/3) to afford 8.13 g of the desired product.
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 38.1
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.C(Cl)(=O)[C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1.[CH:16]([NH:19][CH:20]([CH3:22])[CH3:21])([CH3:18])C.[C:23]([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[C:22]1([C:20]2[N:19]=[C:16]([C:5]#[N:6])[CH:18]=[CH:23][CH:21]=2)[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
intermediate 38.1
Quantity
8.16 g
Type
reactant
Smiles
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
The compound was purified by CC (EA/Hept 1/3)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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